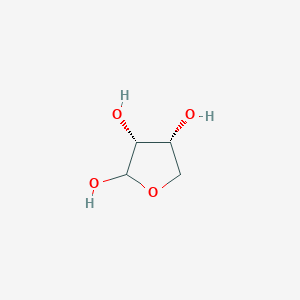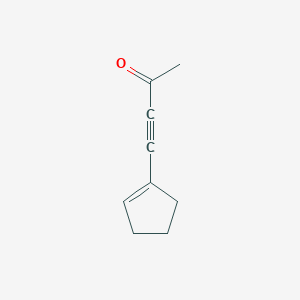
4-(1-Cyclopenten-1-yl)-3-butyn-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Cyclopenten-1-yl)-3-butyn-2-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.
科学研究应用
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a key building block for the synthesis of various natural products and biologically active compounds.
作用机制
The mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(1-Cyclopenten-1-yl)-3-butyn-2-one inhibits the growth of cancer cells by inducing apoptosis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
实验室实验的优点和局限性
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has some limitations. It is highly reactive and can undergo side reactions, which can affect the yield and purity of the product. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also sensitive to air and moisture, which can lead to degradation and loss of activity.
未来方向
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has great potential for future research in various fields. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be further studied for its anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a key building block for the synthesis of various natural products and biologically active compounds. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
Conclusion
In conclusion, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be synthesized using a palladium-catalyzed reaction and potassium permanganate oxidation. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be used as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
合成方法
The synthesis of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one involves the reaction of cyclopentadiene with ethyl propiolate in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized with potassium permanganate to form 4-(1-Cyclopenten-1-yl)-3-butyn-2-one. This method has been reported to yield high purity 4-(1-Cyclopenten-1-yl)-3-butyn-2-one in good yields.
属性
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopenten-1-yl)-3-butyn-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

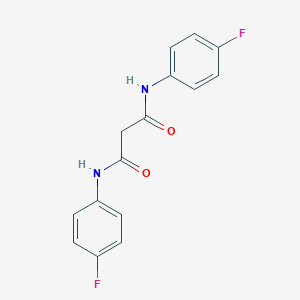
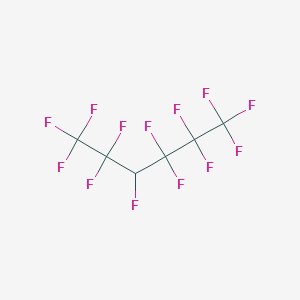
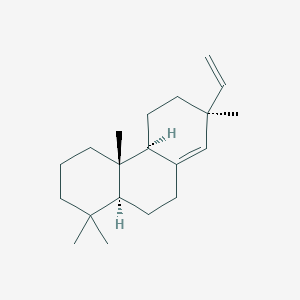


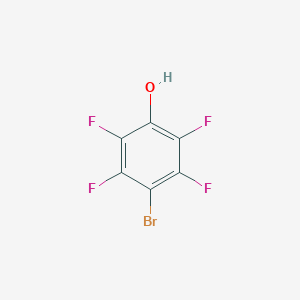

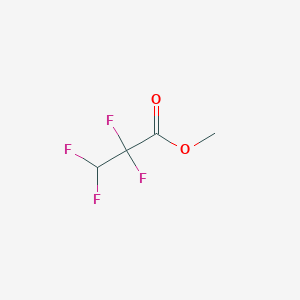
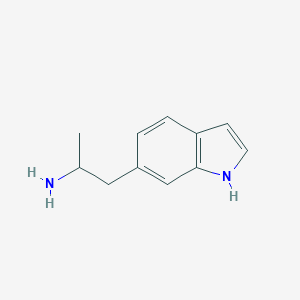
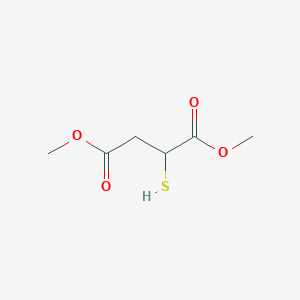
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
